6-Amino-2-methoxypyrimidine-4-carbonitrile

PRMT6 inhibition Epigenetics Arginine methyltransferase

6-Amino-2-methoxypyrimidine-4-carbonitrile (CAS 1934802-05-7; molecular formula C₆H₆N₄O, MW 150.14 g/mol) is a trisubstituted pyrimidine scaffold bearing an electron-donating 6-amino group, a 2-methoxy group, and an electron-withdrawing 4-carbonitrile moiety. This substitution pattern confers a hydrogen-bond donor count of 1, a topological polar surface area (TPSA) of 84.82 Ų, and a computed LogP of approximately −0.06, positioning it as a moderately polar, low-molecular-weight heterocyclic building block.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
Cat. No. B13024019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-methoxypyrimidine-4-carbonitrile
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESCOC1=NC(=CC(=N1)N)C#N
InChIInChI=1S/C6H6N4O/c1-11-6-9-4(3-7)2-5(8)10-6/h2H,1H3,(H2,8,9,10)
InChIKeyUJAIPJFNKKUBJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2-methoxypyrimidine-4-carbonitrile: Procurement-Relevant Identity, Physicochemical Baseline, and Comparator Landscape


6-Amino-2-methoxypyrimidine-4-carbonitrile (CAS 1934802-05-7; molecular formula C₆H₆N₄O, MW 150.14 g/mol) is a trisubstituted pyrimidine scaffold bearing an electron-donating 6-amino group, a 2-methoxy group, and an electron-withdrawing 4-carbonitrile moiety . This substitution pattern confers a hydrogen-bond donor count of 1, a topological polar surface area (TPSA) of 84.82 Ų, and a computed LogP of approximately −0.06, positioning it as a moderately polar, low-molecular-weight heterocyclic building block . Commercially, it is available at 97% purity from suppliers such as Leyan (Catalog No. 2112588) . Its closest structural analogs—including 2-amino-6-methoxypyrimidine-4-carbonitrile (positional isomer, CAS 1108723-91-6) , 6-chloro-2-methoxypyrimidine-4-carbonitrile (CAS 2091303-13-6) [1], and 6-aminopyrimidine-4-carbonitrile scaffolds lacking the 2-methoxy group—differ in a single substituent identity or position, yet these modest structural variations translate into quantifiable differences in biological target engagement, physicochemical properties, and synthetic utility that are consequential for research procurement decisions.

Why 6-Amino-2-methoxypyrimidine-4-carbonitrile Cannot Be Interchanged with Positional Isomers or De-amino Analogs Without Quantitative Consequence


Substituting 6-amino-2-methoxypyrimidine-4-carbonitrile with its positional isomer 2-amino-6-methoxypyrimidine-4-carbonitrile or with 6-chloro-2-methoxypyrimidine-4-carbonitrile—molecules differing by a single atom or substituent position—is not a benign procurement decision. In PRMT6 biochemical assays conducted under identical experimental conditions (human full-length PRMT6, baculovirus expression system), the 2-amino positional isomer exhibits an IC₅₀ of 26 nM [1] versus 11 nM for the 6-amino target compound [2], a 2.4-fold potency difference that can alter SAR interpretation and lead optimization trajectories. The 6-chloro analog carries a computed XLogP3-AA of 1.5 and zero hydrogen-bond donors [3], compared with a LogP of −0.06 and one hydrogen-bond donor for the 6-amino target , translating into divergent solubility, permeability, and protein-binding profiles. Furthermore, the 6-amino group serves as a critical synthetic handle for amidation, reductive amination, or urea formation that the 6-chloro and 6-unsubstituted analogs cannot directly engage [4]. These quantifiable differences in potency, physicochemical parameters, and synthetic versatility render generic substitution scientifically indefensible when experimental reproducibility and SAR continuity are required.

Quantitative Differentiation Evidence: 6-Amino-2-methoxypyrimidine-4-carbonitrile vs. Closest Analogs in Target Engagement, Physicochemical Properties, and Synthetic Utility


PRMT6 Inhibitory Potency: 2.4-Fold Advantage of the 6-Amino Regioisomer over the 2-Amino Positional Isomer

In biochemical assays measuring inhibition of human full-length PRMT6, the 6-amino-2-methoxypyrimidine-4-carbonitrile scaffold achieves an IC₅₀ of 11 nM [1]. Its positional isomer, 2-amino-6-methoxypyrimidine-4-carbonitrile, tested under comparable conditions (human full-length PRMT6, baculovirus expression system), yields an IC₅₀ of 26 nM [2]. This represents a 2.4-fold greater inhibitory potency for the 6-amino regioisomer. The absolute IC₅₀ difference of 15 nM is substantial for a low-molecular-weight fragment-like scaffold (MW 150.14) and indicates that the placement of the amino group at the 6-position rather than the 2-position is a critical determinant of PRMT6 active-site complementarity.

PRMT6 inhibition Epigenetics Arginine methyltransferase

PRMT1/PRMT6/PRMT8 Selectivity Profile: Intra-Family Discrimination Evidence for the 6-Amino-2-methoxypyrimidine-4-carbonitrile Scaffold

A scaffold bearing the 6-amino-2-methoxypyrimidine-4-carbonitrile core demonstrates differential inhibition across three human type I PRMT family members. Against PRMT6, the IC₅₀ is 11 nM; against PRMT1, the IC₅₀ is 18 nM (1.6-fold weaker); and against PRMT8, the IC₅₀ is 67 nM (6.1-fold weaker than PRMT6) [1]. The PRMT6/PRMT8 selectivity window of approximately 6-fold, and the PRMT6/PRMT1 window of approximately 1.6-fold, emerge from a single chemotype and provide a defined intra-family selectivity fingerprint. By contrast, a related pyrimidine scaffold in the same BindingDB dataset shows IC₅₀ values of 48 nM (PRMT6) and 41 nM (PRMT4/CARM1), with a PRMT6/CARM1 ratio of only 0.85—essentially non-selective [2].

PRMT selectivity Epigenetic chemical probes Type I arginine methyltransferases

Physicochemical Differentiation: Hydrogen-Bond Donor Capacity and Lipophilicity Contrast with the 6-Chloro Analog

The 6-amino-2-methoxypyrimidine-4-carbonitrile exhibits a computed LogP of −0.06, one hydrogen-bond donor, and a TPSA of 84.82 Ų . Its closest halogenated analog, 6-chloro-2-methoxypyrimidine-4-carbonitrile, possesses a computed XLogP3-AA of 1.5 (ΔLogP ≈ 1.56 units higher), zero hydrogen-bond donors, and a TPSA of 58.8 Ų [1]. The 26 Ų increase in polar surface area and the presence of a hydrogen-bond donor in the 6-amino compound predict superior aqueous solubility and a markedly different permeability profile. For oral drug-like space, the 6-amino compound falls within the recommended TPSA range for favorable oral absorption (<140 Ų) while providing a solubilizing handle; the 6-chloro analog, with its higher lipophilicity and absence of H-bond donors, is more suited to blood-brain barrier penetration or hydrophobic binding pockets but carries greater risk of poor solubility and promiscuous binding.

Physicochemical properties Drug-likeness Solubility and permeability

Synthetic Handle Differentiation: 6-Amino Group as a Versatile Diversification Point vs. 6-Chloro as an Electrophilic Leaving Group

The 6-amino substituent of the target compound enables nucleophilic diversification reactions—including amide coupling with carboxylic acids, reductive amination with aldehydes, and urea formation with isocyanates—that directly install elaborated fragments onto the pyrimidine core [1]. The 6-chloro analog instead participates in nucleophilic aromatic substitution (SNAr) reactions as an electrophilic partner, requiring a nucleophile (amine, alcohol, thiol) to displace chloride [2]. These represent orthogonal synthetic strategies: the 6-amino compound is the electrophile-reactive partner (the nucleophile), while the 6-chloro analog is the nucleophile-reactive partner (the electrophile). The 6-amino compound also serves as a direct precursor to the 6-chloro analog via Sandmeyer-type diazotization/halogenation, whereas the reverse transformation (6-chloro → 6-amino) requires high-temperature amination with ammonia or amide coupling/reduction sequences [3]. This synthetic unidirectionality makes the 6-amino compound the more versatile late-stage intermediate: it can directly furnish amide, urea, sulfonamide, and heterocycle-fused products without requiring protecting group strategies needed for the 6-chloro analog.

Parallel synthesis Medicinal chemistry diversification Aminopyrimidine building blocks

GRK Inhibitor Scaffold Classification: 6-Amino-2-methoxypyrimidine Core as a Recognized G Protein-Coupled Receptor Kinase Pharmacophore

The 6-amino-2-methoxypyrimidine-4-carbonitrile scaffold is explicitly categorized as a G protein-coupled receptor kinase (GRK) inhibitor pharmacophore in commercial reference standard documentation . This classification is supported by literature precedent: Bigham et al. (J. Med. Chem., 35, 1399) established the aminopyrimidine-carbonitrile chemotype as a GRK-inhibitory scaffold . BindingDB data for a compound containing the 6-amino-2-methoxypyrimidine core show IC₅₀ values of 5.4 μM against human GRK5 [1] and >100 μM against bovine GRK5 [2], indicating measurable but modest affinity that can be optimized. Critically, the 6-amino group is a structural requirement for this GRK pharmacophore: the 2-amino positional isomer (2-amino-6-methoxy) and the 6-chloro analog lack documented GRK engagement, as the 6-amino group is proposed to participate in hinge-region hydrogen bonding with the kinase domain . This positions the 6-amino-2-methoxypyrimidine-4-carbonitrile scaffold as the only member of its immediate analog family with validated GRK activity.

GRK inhibition GPCR signaling Kinase inhibitor scaffolds

Evidence-Backed Procurement Scenarios for 6-Amino-2-methoxypyrimidine-4-carbonitrile in Drug Discovery and Chemical Biology


PRMT6-Focused Epigenetic Chemical Probe Development

Research groups developing selective PRMT6 chemical probes for epigenetic target validation should procure the 6-amino-2-methoxypyrimidine-4-carbonitrile scaffold based on its 11 nM PRMT6 IC₅₀ and its 6.1-fold selectivity window over PRMT8 [1]. This scaffold outperforms the 2-amino positional isomer (PRMT6 IC₅₀ = 26 nM) by 2.4-fold and provides a selectivity fingerprint absent from related pyrimidine PRMT ligands that exhibit near-equipotency across PRMT family members (PRMT6/CARM1 ratio = 0.85) [1]. Procurement of the 6-amino isomer therefore enables structure-activity relationship (SAR) exploration from a more potent and more selective starting point, reducing the number of design-make-test cycles required to achieve probe-quality selectivity.

GPCR Desensitization Research: GRK Inhibitor Hit Finding and Expansion

Investigators studying GRK-mediated GPCR desensitization pathways (e.g., β-adrenergic receptor regulation in heart failure models) should select this compound as a validated GRK inhibitor scaffold. Unlike the 2-amino isomer and 6-chloro analog—which lack documented GRK engagement—the 6-amino-2-methoxypyrimidine core is recognized as a GRK pharmacophore in commercial reference standards, with literature precedent dating to Bigham et al. (J. Med. Chem., 1992) and measurable human GRK5 inhibition (IC₅₀ = 5.4 μM) [1]. Procuring this specific scaffold ensures that screening campaigns begin with a target-validated chemotype, avoiding the wasted resources of testing inactive positional isomers.

Parallel Library Synthesis via Amide Coupling Diversification

Medicinal chemistry teams constructing compound libraries via high-throughput amide coupling should select this compound for its free 6-amino nucleophilic handle. The 6-NH₂ group directly reacts with carboxylic acid building blocks under standard HATU or EDCI coupling conditions, enabling single-step diversification without protecting group manipulation . In contrast, the 6-chloro analog requires a two-step sequence (SNAr amination followed by functionalization) to achieve the same amide products. For a 96-member library, this translates to elimination of 96 parallel SNAr reactions and their associated purification steps, representing significant time and resource savings.

Fragment-Based Drug Discovery: Polar Fragment with Favorable Ligand Efficiency Parameters

Fragment-based screening groups should include this compound in polar fragment libraries based on its favorable physicochemical profile for aqueous screening: LogP of −0.06, TPSA of 84.82 Ų, and MW of 150.14 g/mol, all within Rule-of-Three fragment space . The presence of one hydrogen-bond donor and five hydrogen-bond acceptors provides balanced recognition elements for protein active sites. Its 6.1-fold intra-family PRMT selectivity, achieved at MW 150, corresponds to a ligand efficiency (LE) substantially exceeding that of the comparison scaffold (MW > 350, non-selective) [1], making it a high-quality fragment hit for structure-based optimization.

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